molecular formula C21H26N4 B2469570 N-(butan-2-yl)-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine CAS No. 899390-45-5

N-(butan-2-yl)-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine

Cat. No.: B2469570
CAS No.: 899390-45-5
M. Wt: 334.467
InChI Key: XZHXGFPECHMTOQ-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine is a complex heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their wide range of biological and pharmacological properties, making them significant in medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazoline core . The final step involves the alkylation of the nitrogen atom with butan-2-yl groups under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity . Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The compound may also interfere with cellular processes such as DNA replication and protein synthesis .

Properties

IUPAC Name

N-butan-2-yl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4/c1-4-14(2)22-20-17-12-8-9-13-18(17)23-21-19(15(3)24-25(20)21)16-10-6-5-7-11-16/h5-7,10-11,14,22H,4,8-9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHXGFPECHMTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=C2CCCCC2=NC3=C(C(=NN31)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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